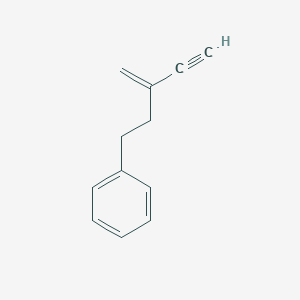
(3-Methylidenepent-4-yn-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylidenepent-4-yn-1-yl)benzene is a chemical compound characterized by the presence of a benzene ring attached to a 3-methylidenepent-4-yn-1-yl group. This compound is of interest due to its unique structure, which combines an aromatic ring with an alkyne and an alkene group, making it a versatile molecule in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylidenepent-4-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene and a suitable alkyne precursor.
Alkylation: The benzene ring is alkylated using a Friedel-Crafts alkylation reaction to introduce the alkyne group.
Methylidene Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts such as palladium or nickel to facilitate the alkylation and methylidene introduction steps.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylidenepent-4-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation Products: Epoxides, ketones.
Reduction Products: Alkanes.
Substitution Products: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(3-Methylidenepent-4-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Methylidenepent-4-yn-1-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The alkyne and alkene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The benzene ring provides stability and facilitates binding to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
(3-Methylidenepent-4-yn-1-yl)benzene: Unique due to the combination of alkyne, alkene, and aromatic groups.
Phenylacetylene: Contains an alkyne group attached to a benzene ring but lacks the methylidene group.
Styrene: Contains an alkene group attached to a benzene ring but lacks the alkyne group.
Uniqueness
This compound is unique because it combines the reactivity of both alkyne and alkene groups with the stability of an aromatic ring, making it a versatile compound for various applications.
Propiedades
Número CAS |
820964-71-4 |
|---|---|
Fórmula molecular |
C12H12 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
3-methylidenepent-4-ynylbenzene |
InChI |
InChI=1S/C12H12/c1-3-11(2)9-10-12-7-5-4-6-8-12/h1,4-8H,2,9-10H2 |
Clave InChI |
GJVYXJOVJHVVSI-UHFFFAOYSA-N |
SMILES canónico |
C=C(CCC1=CC=CC=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B14231096.png)
![[(Phenoxycarbonyl)oxy]acetic acid](/img/structure/B14231099.png)
![Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate](/img/structure/B14231115.png)

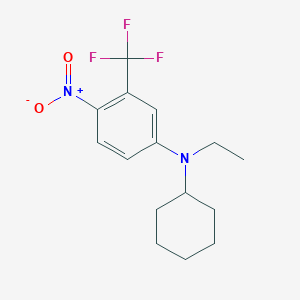
![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)
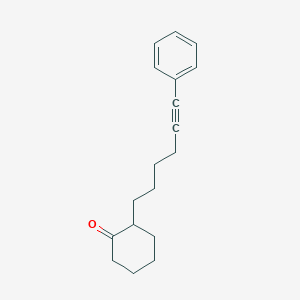
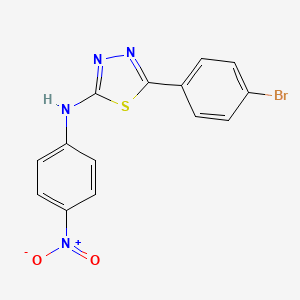

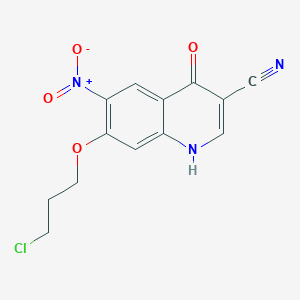
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)

![Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate](/img/structure/B14231188.png)
